molecular formula C18H20N2O3S B2751178 4-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922105-68-8

4-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2751178
M. Wt: 344.43
InChI Key: MATDXOBAUSRSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you’re asking about seems to be a complex organic molecule. It appears to contain a tetrahydroquinoline group, which is a type of heterocyclic compound . These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds have been involved in various chemical reactions. For example, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has been used in Smiles rearrangement reactions .

Scientific Research Applications

Antitumor Activity

Tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their antitumor activities. Compounds from these series demonstrated significant efficacy, with some showing greater potency than the reference drug Doxorubicin in in vitro models. This highlights the potential of these compounds as a new class of antitumor agents (Alqasoumi et al., 2010).

Antimicrobial Activity

Several studies have focused on the synthesis of novel tetrahydroquinoline and quinazoline derivatives linked with benzenesulfonamide for antimicrobial purposes. These compounds have been evaluated against various bacterial and fungal strains, showing varied degrees of antimicrobial activities. Such findings suggest the usefulness of these derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019), (Vanparia et al., 2013).

Catalytic Applications

Research has also been conducted on the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings. These complexes were evaluated for their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives, showing good activity. This demonstrates the potential application of such complexes in catalysis (Dayan et al., 2013).

Enzyme Inhibition for Disease Treatment

Some derivatives have been studied for their potential as enzyme inhibitors, with implications for treating diseases like Alzheimer's. These compounds have demonstrated potent inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease progression. This suggests their potential use in the development of drugs targeting Alzheimer's disease (Makhaeva et al., 2020).

Safety And Hazards

While specific safety and hazard data for this compound aren’t available, similar compounds such as Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate are known to cause skin irritation and serious eye irritation .

Future Directions

In the context of the COVID-19 pandemic, finding new antiviral and antimicrobial compounds is a priority in current research. Pyridine, a privileged nucleus among heterocycles, has been noted for its therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, and more . Therefore, compounds like the one you’re asking about could potentially be of interest in future research.

properties

IUPAC Name

4-ethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-13-4-8-16(9-5-13)24(22,23)19-15-7-10-17-14(12-15)6-11-18(21)20(17)2/h4-5,7-10,12,19H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATDXOBAUSRSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.